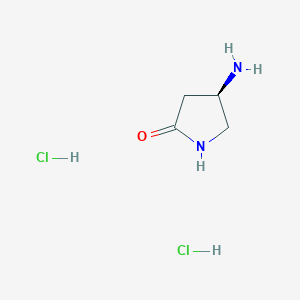

(4R)-4-Aminopyrrolidin-2-one dihydrochloride

Description

BenchChem offers high-quality (4R)-4-Aminopyrrolidin-2-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4-Aminopyrrolidin-2-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-4-aminopyrrolidin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.2ClH/c5-3-1-4(7)6-2-3;;/h3H,1-2,5H2,(H,6,7);2*1H/t3-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSSWWLXGQOIKR-HWYNEVGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (4R)-4-Aminopyrrolidin-2-one Dihydrochloride: A Cornerstone Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-4-Aminopyrrolidin-2-one dihydrochloride is a pivotal chiral synthon in modern medicinal chemistry. Its rigid, stereochemically defined pyrrolidinone core provides an invaluable scaffold for the synthesis of complex, high-value pharmaceutical agents. The specific (4R) configuration is crucial for achieving stereospecific interactions with biological targets, a fundamental principle in rational drug design. This guide offers a comprehensive technical overview of its molecular structure, physicochemical characteristics, stereoselective synthesis, and detailed analytical characterization. Furthermore, it explores its significant applications, particularly in the development of targeted enzyme inhibitors, providing field-proven insights and detailed protocols for laboratory professionals.

Introduction: The Significance of Chiral Scaffolds

The pyrrolidinone ring is a privileged scaffold found in numerous biologically active compounds.[1][2] When substituted with a chiral center, as in (4R)-4-aminopyrrolidin-2-one, it becomes a powerful tool for controlling the three-dimensional architecture of a molecule. This spatial control is paramount in drug development, as the efficacy and selectivity of a drug are often dictated by its ability to precisely fit into the active site of a target protein. The dihydrochloride salt form of this compound enhances its stability and aqueous solubility, making it a more convenient and versatile reagent for synthetic applications. This document serves as a senior-level guide to understanding and effectively utilizing this key molecular building block.

Molecular Structure and Physicochemical Properties

The defining feature of (4R)-4-aminopyrrolidin-2-one is the absolute stereochemistry at the C4 position of the five-membered lactam ring. The "(4R)" designation, according to Cahn-Ingold-Prelog priority rules, dictates a specific spatial arrangement of the amino group, which is fundamental to its utility in asymmetric synthesis.

Table 1: Physicochemical Properties of (4R)-4-Aminopyrrolidin-2-one Dihydrochloride

| Property | Value | Reference |

| IUPAC Name | (4R)-4-aminopyrrolidin-2-one;dihydrochloride | [3] |

| Molecular Formula | C₄H₁₀Cl₂N₂O | [3] |

| Molecular Weight | 173.04 g/mol | |

| CAS Number | 186415-38-3 | |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in water, methanol |

The molecule's functionality is dominated by three key features: a secondary lactam (a cyclic amide), a primary amine, and the two hydrochloride salts. The primary amine is a versatile nucleophilic handle for a wide array of chemical transformations, while the lactam provides structural rigidity. The dihydrochloride form ensures that both the primary amine and the ring nitrogen are protonated in many solvent systems, influencing reactivity and improving solubility in polar media.

Stereoselective Synthesis: Controlling Chirality

The synthesis of enantiomerically pure (4R)-4-aminopyrrolidin-2-one is a critical undertaking, as the biological activity of its derivatives is highly dependent on stereochemistry.[4] Synthetic routes typically rely on starting materials from the "chiral pool" or on asymmetric methodologies.

A common and efficient strategy begins with a readily available, enantiopure starting material like L-aspartic acid. This approach leverages the inherent stereocenter of the natural amino acid to establish the desired (4R) configuration in the final product.

Experimental Workflow: Synthesis from L-Aspartic Acid

The following diagram outlines a representative synthetic pathway. The causality behind this workflow is the sequential protection and manipulation of functional groups to achieve the desired cyclization and deprotection without racemization.

Caption: Synthetic workflow from L-Aspartic Acid.

Expertise & Experience Insight: The choice of protecting groups in Step 1 is critical. They must be stable to the conditions of the subsequent reduction and cyclization steps but readily cleavable at the end of the synthesis. The Curtius rearrangement in Step 4 is often chosen as it is a reliable method for converting a carboxylic acid to a primary amine with retention of configuration.

Comprehensive Analytical Characterization

Rigorous analytical validation is required to confirm the structure, identity, and purity of the final compound. Each protocol acts as a self-validating system when the results are cross-correlated.

Table 2: Key Analytical Data for Structural Confirmation

| Analytical Method | Expected Result / Key Feature |

| ¹H NMR | Diastereotopic protons on C3 and C5 of the ring. Signals for CH and NH₂ protons. Chemical shifts will vary with the deuterated solvent used (e.g., D₂O, DMSO-d₆). |

| ¹³C NMR | Four distinct carbon signals corresponding to the pyrrolidinone ring, including the carbonyl carbon (~175 ppm). |

| Mass Spectrometry (ESI+) | [M+H]⁺ peak for the free base (C₄H₈N₂O) at m/z ≈ 101.07. |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide, ~3400-3200 cm⁻¹), and a strong C=O stretch (lactam, ~1680 cm⁻¹). |

| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity. |

Protocol: Sample Preparation for ¹H NMR Spectroscopy

This protocol ensures accurate and reproducible NMR data.

-

Sample Weighing: Accurately weigh 5-10 mg of (4R)-4-aminopyrrolidin-2-one dihydrochloride directly into a clean, dry NMR tube.

-

Causality: Using a precise amount ensures adequate signal-to-noise without saturating the receiver.

-

-

Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Causality: DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons from the amide and amine groups. In D₂O, these protons will exchange with deuterium and their signals will disappear, which can also be a useful diagnostic tool.

-

-

Dissolution: Cap the tube and gently vortex or invert several times until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Analysis: Insert the tube into the NMR spectrometer and acquire the spectrum according to standard instrument parameters.

Trustworthiness: This protocol is self-validating. If the compound is the correct dihydrochloride salt, it should readily dissolve in DMSO-d₆ or D₂O. The resulting spectrum should then be compared against the expected chemical shifts and coupling patterns described in Table 2.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The primary value of (4R)-4-aminopyrrolidin-2-one dihydrochloride is as a versatile intermediate for creating more complex molecules, particularly in the development of enzyme inhibitors and other targeted therapies.[1] Its constrained conformation and stereochemically presented amino group are ideal for mimicking peptide turns or interacting with specific pockets in a protein's active site.

Case Study: Synthesis of DPP-4 Inhibitors

A prominent application is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes. The pyrrolidinone scaffold serves as a core structural element that positions a functional group (often attached via the C4-amino group) to interact with the S1 subsite of the DPP-4 enzyme.

Caption: Drug development workflow for DPP-4 inhibitors.

This structured approach, starting with a well-defined chiral block, accelerates the drug discovery process by reducing the synthetic complexity and allowing researchers to focus on optimizing the pharmacophore for potency and selectivity.

Safety and Handling

As with all laboratory chemicals, (4R)-4-aminopyrrolidin-2-one dihydrochloride should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety information.

Conclusion

(4R)-4-Aminopyrrolidin-2-one dihydrochloride is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically precise and potent pharmaceutical candidates. Its value is rooted in its defined chirality, structural rigidity, and synthetic versatility. A thorough understanding of its properties, synthesis, and analytical profile, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its potential in the rational design of next-generation therapeutics.

References

-

PubChem Compound Summary for CID 67124568, (S)-4-Aminopyrrolidin-2-one hydrochloride . National Center for Biotechnology Information. [Link]

-

Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase . Journal of Medicinal Chemistry. [Link]

- D'hooghe, M., & De Kimpe, N. (2006). Pyrrolidine and Piperidine Synthesis. Science of Synthesis.

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals . Journal of Medicinal Chemistry. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines (2023) . ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds (2021) . Molecules. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (S)-4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67124568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of (4R)-4-Aminopyrrolidin-2-one Dihydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-4-Aminopyrrolidin-2-one dihydrochloride, a chiral derivative of the pyrrolidine scaffold, represents a pivotal building block in contemporary medicinal chemistry. While not possessing significant intrinsic biological activity, its true value lies in its role as a versatile chiral intermediate for the synthesis of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the utility of this compound, with a primary focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus. We will delve into the synthetic pathways leveraging this scaffold, the mechanism of action of the resulting derivatives, detailed experimental protocols for their synthesis and biological evaluation, and a discussion of the structure-activity relationships that govern their efficacy.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[1] The pyrrolidin-2-one (or γ-lactam) core, a key feature of our topic compound, provides a rigid framework that can be strategically functionalized. The stereochemistry at the 4-position, as in (4R)-4-Aminopyrrolidin-2-one, is crucial for the enantioselective synthesis of complex molecules where specific stereoisomers exhibit the desired therapeutic activity.

(4R)-4-Aminopyrrolidin-2-one dihydrochloride , with its defined stereochemistry and reactive amino group, serves as a valuable starting material for creating libraries of compounds for screening and for the targeted synthesis of enzyme inhibitors and other therapeutic agents.

Core Application: A Gateway to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The most prominent application of 4-aminopyrrolidin-2-one derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[2] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control in patients with type 2 diabetes.[4][5]

The pyrrolidine scaffold is a key component of several marketed DPP-4 inhibitors, known as "gliptins".[1] For instance, the enantiomer of our topic compound, (4S)-4-aminopyrrolidin-2-one, is a crucial precursor for the synthesis of Vildagliptin , a potent and selective DPP-4 inhibitor.[1][6]

Mechanism of Action of Pyrrolidine-Based DPP-4 Inhibitors

DPP-4 inhibitors function by competitively and reversibly binding to the active site of the DPP-4 enzyme. This prevents the degradation of GLP-1 and GIP, which are released from the gut in response to food intake.[7] The prolonged activity of these incretin hormones results in:

-

Glucose-dependent insulin secretion: Insulin is released from pancreatic β-cells only when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[8]

-

Suppression of glucagon secretion: Glucagon release from pancreatic α-cells is inhibited, reducing hepatic glucose production.[4]

-

Delayed gastric emptying: The rate at which food leaves the stomach is slowed, contributing to a feeling of satiety and reducing post-prandial glucose spikes.[7]

The overall effect is a reduction in both fasting and post-meal blood glucose levels, making DPP-4 inhibitors a valuable therapeutic option for type 2 diabetes.[9]

Caption: Synthetic workflow for a key vildagliptin intermediate.

Step-by-Step Protocol:

-

N-Acylation: To a solution of L-proline in an appropriate solvent such as tetrahydrofuran (THF), slowly add chloroacetyl chloride at a reduced temperature (e.g., 0°C). The reaction mixture is then refluxed for several hours. After completion, the product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, is isolated.

-

Amidation: The carboxylic acid intermediate is then converted to the corresponding amide. This can be achieved by reacting it with di-tert-butyl dicarbonate and ammonium bicarbonate in the presence of pyridine in a solvent like acetonitrile. This yields (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

-

Dehydration: The final step to the key intermediate involves the dehydration of the amide to a nitrile. This is typically carried out using a dehydrating agent such as trifluoroacetic anhydride in THF at a low temperature, followed by stirring at room temperature. [10]The product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is then isolated and purified.

Synthesis of Vildagliptin from the Intermediate

The final step in the synthesis of vildagliptin involves the coupling of the chloroacetylpyrrolidine carbonitrile intermediate with 3-amino-1-adamantanol. [6] Step-by-Step Protocol:

-

Condensation: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is dissolved in a suitable solvent like tetrahydrofuran. To this solution, 3-amino-1-adamantanol, a base such as potassium carbonate, and a catalyst like potassium iodide are added. [6]2. Reaction and Isolation: The resulting suspension is stirred at a controlled temperature (e.g., 30°C) for several hours. [6]After the reaction is complete, the solid byproducts are filtered off, and the solvent is evaporated.

-

Purification: The crude product is then purified through a series of extractions and crystallizations to yield vildagliptin of high purity. [6]

Biological Evaluation: In Vitro DPP-4 Inhibition Assay

To determine the potency of newly synthesized compounds derived from (4R)-4-Aminopyrrolidin-2-one, an in vitro DPP-4 inhibition assay is essential. A common method utilizes a fluorogenic substrate. [3] Principle:

The assay measures the activity of DPP-4 by monitoring the cleavage of a synthetic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The inhibitory potential of a test compound is determined by its ability to reduce the rate of AMC formation.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as Tris-HCl (e.g., 50 mM, pH 8.0). [3] * DPP-4 Enzyme Solution: Reconstitute recombinant human DPP-4 in the assay buffer to a working concentration (e.g., 1.73 mU/mL). [3] * Substrate Solution: Dissolve Gly-Pro-AMC in the assay buffer to a final concentration (e.g., 200 µM). [3] * Test Compound Solutions: Prepare a series of dilutions of the test compound in a suitable solvent like DMSO.

-

Positive Control: Use a known DPP-4 inhibitor, such as sitagliptin, for comparison.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the test compound solution and the DPP-4 enzyme solution.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. [3] * Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence (excitation ≈ 360 nm, emission ≈ 460 nm) over time (e.g., 30 minutes) at 37°C using a microplate reader. [3]

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence units per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of DPP-4 inhibitors is highly dependent on their chemical structure. For pyrrolidine-based inhibitors, key structural features that influence potency and selectivity include:

-

The Pyrrolidine Ring: This scaffold orients the other functional groups in the correct conformation for binding to the DPP-4 active site. [2]* The Nitrile Group: In many pyrrolidine-based inhibitors like vildagliptin, the cyanopyrrolidine moiety is crucial for interacting with the catalytic serine residue of DPP-4.

-

The Amino-acyl Moiety: The side chain attached to the pyrrolidine nitrogen plays a significant role in occupying the S1 and S2 pockets of the enzyme, contributing to both potency and selectivity.

Table 1: IC50 Values of Selected Pyrrolidine-Based DPP-4 Inhibitors

| Compound | Pyrrolidine Scaffold Feature | DPP-4 IC50 (nM) | Reference |

| Vildagliptin | (S)-Cyanopyrrolidine | ~2-18 | [8] |

| Saxagliptin | Fused Cyclopropyl-pyrrolidine | ~2-24 | |

| Compound 2f | 4-Bromobenzylidene-thiosemicarbazide-pyrazole | 1.266 ± 0.264 | |

| Compound 45 | Isoquinoline derivative | 78 |

Note: Compounds 2f and 45 are examples of other heterocyclic scaffolds that have been investigated as DPP-4 inhibitors and are included for comparative purposes.

Conclusion and Future Perspectives

(4R)-4-Aminopyrrolidin-2-one dihydrochloride and its enantiomer are indispensable chiral building blocks in the synthesis of high-value pharmaceutical agents, most notably DPP-4 inhibitors for the management of type 2 diabetes. The rigid pyrrolidin-2-one core, combined with the stereochemically defined amino group, provides a powerful platform for the design and synthesis of potent and selective enzyme inhibitors. Future research in this area will likely focus on the development of novel derivatives with improved pharmacokinetic profiles, enhanced selectivity, and potentially new therapeutic applications beyond diabetes. The synthetic strategies and evaluation protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to harness the potential of this versatile chiral intermediate.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. abcam.cn [abcam.cn]

- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]

- 6. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]

- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 8. asianpubs.org [asianpubs.org]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. researchgate.net [researchgate.net]

(4R)-4-Aminopyrrolidin-2-one Dihydrochloride: A Technical Guide to its Presumed Mechanism of Action as a Dipeptidyl Peptidase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-4-Aminopyrrolidin-2-one dihydrochloride is a chiral small molecule featuring a pyrrolidinone scaffold, a structural motif prevalent in a class of therapeutic agents known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While direct experimental evidence for this specific compound is emerging, its structural characteristics strongly suggest a mechanism of action centered on the inhibition of DPP-4. This technical guide synthesizes the current understanding of DPP-4 inhibition, the established structure-activity relationships (SAR) of related pyrrolidinone-based compounds, and the downstream physiological consequences. We present a detailed, evidence-based putative mechanism for (4R)-4-Aminopyrrolidin-2-one, outlining its likely molecular interactions, the resultant impact on the incretin system, and its potential as a therapeutic agent for type 2 diabetes mellitus. Furthermore, this guide provides comprehensive experimental protocols for researchers to investigate and validate this hypothesized mechanism of action.

Introduction: The Rationale for Investigating (4R)-4-Aminopyrrolidin-2-one as a DPP-4 Inhibitor

The global rise in type 2 diabetes mellitus (T2DM) has spurred the development of novel therapeutic strategies. One of the most successful approaches in recent years has been the inhibition of Dipeptidyl Peptidase-4 (DPP-4), an enzyme critical in the regulation of glucose homeostasis.[1] DPP-4 inhibitors, also known as "gliptins," have become a cornerstone of T2DM management due to their efficacy in improving glycemic control with a low risk of hypoglycemia.[2]

The chemical structure of (4R)-4-Aminopyrrolidin-2-one dihydrochloride places it firmly within a class of compounds with known affinity for DPP-4. The pyrrolidine ring is a well-established proline mimetic that effectively targets the S1 subsite of the DPP-4 active site.[2] The presence and stereochemistry of the amino group at the 4-position are predicted to be critical for forming key interactions within the enzyme's active site, a hallmark of potent DPP-4 inhibitors. This guide, therefore, proceeds on the strong scientific premise that (4R)-4-Aminopyrrolidin-2-one acts as a competitive inhibitor of DPP-4.

The Molecular Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 (also known as CD26) is a transmembrane glycoprotein and a serine exopeptidase that is widely expressed on the surface of various cell types.[3] It also exists in a soluble, catalytically active form in circulation. The primary physiological role of DPP-4 in glucose metabolism is the inactivation of the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4]

DPP-4 specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue at the penultimate position.[5] This cleavage results in the rapid inactivation of GLP-1 and GIP, which have very short half-lives in circulation (approximately 1-2 minutes for GLP-1).[4]

The Active Site of DPP-4: A Pocket for Pyrrolidinone Scaffolds

The active site of DPP-4 is a well-characterized cavity with several subsites that accommodate its peptide substrates and inhibitors. For the purpose of understanding the mechanism of (4R)-4-Aminopyrrolidin-2-one, the S1 and S2 subsites are of paramount importance.[6]

-

S1 Subsite: This is a hydrophobic pocket that accommodates the proline or alanine residue of the substrate. The pyrrolidinone ring of our compound of interest is predicted to bind within this pocket, mimicking the natural proline substrate. Key residues lining the S1 pocket include Tyr631, Val656, Trp659, Tyr662, and Tyr666.[6]

-

S2 Subsite: This subsite is characterized by the presence of two crucial glutamic acid residues, Glu205 and Glu206, which form a salt bridge with the N-terminal amino group of the substrate. The amino group of (4R)-4-Aminopyrrolidin-2-one is hypothesized to form a critical hydrogen bond or ionic interaction with these residues.[7] Other important residues in this region include Arg125 and Phe357.[6]

Putative Mechanism of Action of (4R)-4-Aminopyrrolidin-2-one

Based on the structure-activity relationships of known pyrrolidinone-based DPP-4 inhibitors, we can infer a detailed mechanism of action for the (4R)-4-Aminopyrrolidin-2-one enantiomer.

Molecular Interactions within the DPP-4 Active Site

It is hypothesized that (4R)-4-Aminopyrrolidin-2-one acts as a competitive, reversible inhibitor of DPP-4. The molecule is predicted to orient itself within the active site to maximize favorable interactions:

-

Pyrrolidinone Ring in the S1 Pocket: The core pyrrolidinone scaffold is expected to occupy the hydrophobic S1 pocket, forming van der Waals interactions with the surrounding tyrosine and valine residues.

-

Amino Group Interaction in the S2 Pocket: The protonated amino group at the 4-position is crucial for potent inhibition. It is predicted to form a strong ionic bond or hydrogen bond network with the negatively charged carboxylate side chains of Glu205 and Glu206.[7]

-

Stereospecificity: The (4R) configuration is critical. The precise stereochemistry dictates the optimal positioning of the amino group for interaction with the S2 subsite residues. It is well-established that the interaction of ligands with the DPP-4 active site is highly stereospecific.[8] While the precise preference for the 4R versus 4S configuration on this specific scaffold requires experimental validation, SAR studies on related compounds consistently highlight the importance of a single, well-defined stereoisomer for optimal activity.

The following diagram illustrates the hypothetical binding of (4R)-4-Aminopyrrolidin-2-one within the DPP-4 active site.

Caption: Hypothetical binding of (4R)-4-Aminopyrrolidin-2-one in the DPP-4 active site.

Downstream Pharmacological Effects: The Incretin Axis

By inhibiting DPP-4, (4R)-4-Aminopyrrolidin-2-one is expected to prevent the degradation of GLP-1 and GIP.[4] This leads to an increase in the circulating levels and prolongation of the activity of these incretin hormones.[2] The enhanced incretin signaling results in several beneficial effects for glucose control:

-

Increased Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in response to a meal. This action is glucose-dependent, meaning insulin secretion is augmented only when blood glucose is high, thereby minimizing the risk of hypoglycemia.

-

Suppressed Glucagon Secretion: GLP-1 acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[4]

-

Delayed Gastric Emptying and Increased Satiety: GLP-1 slows the rate at which food leaves the stomach, which helps to reduce postprandial glucose excursions. It also acts on the central nervous system to promote a feeling of fullness, which can contribute to weight management.

The overall signaling pathway is depicted below.

Caption: The incretin signaling pathway and the role of DPP-4 inhibition.

Experimental Validation Protocols

The following section provides detailed methodologies for researchers to validate the hypothesized mechanism of action of (4R)-4-Aminopyrrolidin-2-one dihydrochloride.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of the compound by measuring the cleavage of a fluorogenic DPP-4 substrate.

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing the highly fluorescent AMC. An inhibitor will reduce the rate of this cleavage, resulting in a lower fluorescence signal.

Materials:

-

Human recombinant DPP-4 enzyme

-

Gly-Pro-AMC substrate

-

Tris-HCl buffer (pH 8.0)

-

(4R)-4-Aminopyrrolidin-2-one dihydrochloride

-

Sitagliptin (positive control)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of (4R)-4-Aminopyrrolidin-2-one dihydrochloride and a dilution series in Tris-HCl buffer.

-

Reaction Setup: In a 96-well plate, add 25 µL of the compound dilution (or buffer for control) to each well.

-

Enzyme Addition: Add 25 µL of DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

-

Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Molecular Docking Simulation

Computational docking can provide valuable insights into the binding mode and affinity of the compound with the DPP-4 active site.

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity based on scoring functions.

Software and Resources:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

-

Crystal structure of human DPP-4 (e.g., PDB ID: 1X70)

-

3D structure of (4R)-4-Aminopyrrolidin-2-one

Procedure:

-

Receptor Preparation: Load the DPP-4 crystal structure. Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly those in the active site.

-

Ligand Preparation: Generate the 3D structure of (4R)-4-Aminopyrrolidin-2-one. Assign correct chirality and perform energy minimization.

-

Docking Simulation: Define the binding site based on the location of the co-crystallized ligand in the PDB structure. Run the docking simulation to generate multiple binding poses.

-

Analysis: Analyze the top-ranked poses based on their docking scores. Visualize the interactions between the ligand and the active site residues, paying close attention to hydrogen bonds, ionic interactions, and hydrophobic contacts. Compare the predicted binding mode with that of known DPP-4 inhibitors.

The workflow for these validation studies is outlined below.

Sources

- 1. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation [mdpi.com]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (4R)-4-Aminopyrrolidin-2-one Dihydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (4R)-4-Aminopyrrolidin-2-one dihydrochloride, a key chiral building block in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the interpretation of spectroscopic features to ensure structural confirmation and purity assessment, crucial for its application in the synthesis of novel therapeutics.

Introduction

(4R)-4-Aminopyrrolidin-2-one is a versatile chiral intermediate, playing a pivotal role in the synthesis of a wide range of biologically active molecules. Its rigid pyrrolidinone scaffold and the stereochemistry of the amino group at the C4 position are critical for molecular recognition in various biological targets. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for further chemical transformations. Accurate and thorough spectroscopic analysis is paramount to verify the identity, purity, and stereochemical integrity of this compound before its use in multi-step syntheses.

This guide will delve into the expected ¹H NMR, ¹³C NMR, FT-IR, and MS data for (4R)-4-Aminopyrrolidin-2-one dihydrochloride. The interpretation of the spectra will be discussed in detail, highlighting the key signals that confirm the presence of the pyrrolidinone ring, the amino group, and their relative stereochemistry.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of (4R)-4-Aminopyrrolidin-2-one dihydrochloride.

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium, Broad |

| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1680 - 1720 | Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

Interpretation of the IR Spectrum:

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretch of the secondary amide in the lactam ring. The broadness is due to hydrogen bonding. Additionally, a very broad and strong absorption between 2800 and 3200 cm⁻¹ is expected for the N-H stretching vibrations of the ammonium (NH₃⁺) group.

-

C-H Stretching: Medium intensity peaks in the 2850-3000 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the pyrrolidinone ring.

-

Carbonyl (C=O) Stretching: A strong and sharp absorption band in the region of 1680-1720 cm⁻¹ is a key diagnostic peak for the carbonyl group of the five-membered lactam. [1]* N-H Bending: The bending vibration of the primary amine salt typically appears in the 1580-1650 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy

Figure 3: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For (4R)-4-Aminopyrrolidin-2-one dihydrochloride, electrospray ionization (ESI) is a suitable technique.

Table 4: Expected Mass Spectrometry Data (ESI+)

| Ion | Expected m/z |

| [M+H]⁺ (Monoprotonated free base) | 101.07 |

| [M+H-NH₃]⁺ | 84.06 |

| [M+H-CO]⁺ | 73.08 |

Interpretation of the Mass Spectrum:

-

Molecular Ion: In positive ion ESI-MS, the molecule is expected to be observed as the protonated free base, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 101.07, corresponding to the molecular formula C₄H₉N₂O⁺.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for such compounds include:

-

Loss of Ammonia (NH₃): A fragment ion at m/z 84.06 would correspond to the loss of ammonia from the protonated molecule.

-

Loss of Carbon Monoxide (CO): Cleavage of the lactam ring can lead to the loss of a carbonyl group, resulting in a fragment at m/z 73.08.

-

Experimental Protocol: Mass Spectrometry (ESI)

Figure 4: Workflow for ESI-MS data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation and purity assessment of (4R)-4-Aminopyrrolidin-2-one dihydrochloride. A combination of ¹H NMR, ¹³C NMR, FT-IR, and MS is essential for the unambiguous identification of this important chiral building block. By understanding the expected spectroscopic features and their interpretation, researchers can confidently utilize this compound in their synthetic endeavors, ensuring the quality and integrity of their final products.

References

-

ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MassBank. (2019, May 31). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Co(II) complex. Retrieved from [Link]

-

Chegg. (2022, April 1). Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given. Retrieved from [Link]

-

PMC. (n.d.). 1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one. Retrieved from [Link]

-

LookChem. (n.d.). Cas 167465-93-2,4-aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (2017, August 29). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Aminopyrrolidinone Derivatives and Their Molecular Targets

For Immediate Release

[CITY, STATE] – January 23, 2026 – In the dynamic landscape of drug discovery, the aminopyrrolidinone scaffold has emerged as a privileged structure, demonstrating remarkable versatility in engaging a wide array of therapeutic targets. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core therapeutic targets of aminopyrrolidinone derivatives, delving into their mechanisms of action, relevant quantitative data, and the experimental protocols essential for their evaluation.

The unique structural features of the aminopyrrolidinone core, including its sp3-hybridized nature and capacity for stereochemical diversity, allow for precise three-dimensional exploration of pharmacophore space, leading to the development of potent and selective modulators of enzymes and receptors implicated in a range of pathologies.[1][2] This guide will explore the significant progress made in harnessing these properties to address critical unmet medical needs in neurodegenerative diseases, cancer, and inflammation.

I. Combating the Tide of Neurodegeneration

Neurodegenerative disorders such as Alzheimer's disease represent a significant and growing global health burden. Aminopyrrolidinone derivatives have shown considerable promise in targeting key enzymatic drivers of these conditions.

A. Beta-Secretase 1 (BACE1) Inhibition in Alzheimer's Disease

The amyloid cascade hypothesis remains a central theory in the pathogenesis of Alzheimer's disease, with the beta-secretase 1 (BACE1) enzyme playing a pivotal role in the generation of amyloid-beta (Aβ) peptides.[3] The accumulation of these peptides leads to the formation of senile plaques, a hallmark of the disease.[3]

Certain (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been identified as potent BACE1 inhibitors.[1] For instance, one such derivative demonstrated an impressive IC50 value of 0.05 µM in in vitro BACE1 inhibition assays.[1] The mechanism of action involves the strategic placement of substituents on the pyrrolidine ring to interact with the catalytic dyad of the BACE1 active site.

Experimental Protocol: BACE1 Inhibition Assay

A typical BACE1 inhibition assay involves a fluorescence resonance energy transfer (FRET) substrate.

-

Reagents and Materials: Recombinant human BACE1, FRET substrate (e.g., a peptide containing the Swedish mutation of amyloid precursor protein), assay buffer (e.g., sodium acetate, pH 4.5), aminopyrrolidinone test compounds, and a fluorescent plate reader.

-

Procedure:

-

Test compounds are serially diluted in the assay buffer.

-

BACE1 enzyme is pre-incubated with the test compounds for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is monitored over time. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

B. Cholinesterase Inhibition

Another key strategy in Alzheimer's therapy is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several chiral N-substituted pyrrolidine derivatives have been investigated as dual inhibitors of these enzymes.[4] The design of these molecules often incorporates moieties that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterases, leading to potent inhibition.[5]

Table 1: Inhibitory Activity of Selected Pyrrolidine Derivatives against Cholinesterases

| Compound | Target | IC50 (nM) | Source |

| Pyridinium-based pyrrolidine derivative Bb4 | Acetylcholinesterase | 6.2 | [5] |

II. A New Front in the War on Cancer

The adaptability of the aminopyrrolidinone scaffold has also been leveraged to develop novel anti-cancer agents targeting various aspects of tumor cell biology.

A. Dual Histone Deacetylase (HDAC) and Prohibitin (PHB) Inhibition

Spiro[pyrrolidine-3,3'-oxindoles] have emerged as promising anti-breast cancer agents with a dual mechanism of action, targeting both histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[1] HDACs are crucial epigenetic regulators, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1] PHB2 is involved in transcriptional regulation and cell signaling, and its modulation can impact estrogen receptor activity.[1] The dual inhibition by these spiro-pyrrolidine derivatives offers a multi-pronged attack on cancer cell proliferation.

B. Kinase Inhibition: Abl and PI3K

In the realm of targeted cancer therapy, (S)-3-aminopyrrolidine derivatives have been identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K).[6] The PI3K pathway is frequently hyperactivated in various cancers, and its inhibition can suppress tumor growth. The combined inhibition of Abl and PI3K presents a synergistic approach to overcoming resistance mechanisms observed with single-agent therapies.[6] Molecular docking studies have indicated that these compounds can effectively bind to the ATP-binding pockets of both kinases.[6]

Diagram 1: Simplified Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for determining kinase inhibition.

III. Modulating the Inflammatory Cascade

Chronic inflammation is a key component of numerous diseases. Aminopyrrolidinone derivatives have been developed as potent antagonists of chemokine receptors, which are critical mediators of inflammatory cell migration.

A. CCR2 and CXCR4 Antagonism

Novel 3-aminopyrrolidine derivatives have been synthesized and shown to be highly potent antagonists of the human C-C chemokine receptor type 2 (hCCR2).[7] Similarly, other derivatives have been developed as modulators of the C-X-C chemokine receptor type 4 (CXCR4).[8] By blocking the interaction of these receptors with their cognate chemokines (e.g., CCL2 for CCR2 and CXCL12 for CXCR4), these compounds can inhibit the recruitment of inflammatory cells to sites of inflammation, thereby mitigating the inflammatory response.[8]

Experimental Protocol: Chemotaxis Assay

-

Cell Culture: Culture a relevant cell line expressing the chemokine receptor of interest (e.g., THP-1 cells for CCR2).

-

Assay Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.

-

Procedure:

-

Place a solution containing the chemokine (e.g., CCL2) in the lower chamber.

-

Pre-incubate the cells with the aminopyrrolidinone test compound.

-

Add the cell suspension to the upper chamber.

-

Incubate the plate for a sufficient time to allow cell migration.

-

Quantify the number of cells that have migrated to the lower chamber, for example, by cell staining and counting or using a fluorescent dye.

-

Calculate the percentage of inhibition of chemotaxis.

-

IV. Future Directions and Conclusion

The aminopyrrolidinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this chemical moiety in medicinal chemistry.[9][10] Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel therapeutic targets will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. This guide provides a foundational understanding of the key therapeutic targets of aminopyrrolidinone derivatives, offering valuable insights to propel future research and development in this exciting field.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2025). ScienceDirect. Retrieved January 23, 2026, from [Link]

-

Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. (2011). PubMed. Retrieved January 23, 2026, from [Link]

-

Identification of β-aminopyrrolidine containing peptides as β-amyloid aggregation inhibitors for Alzheimer's disease. (2022). PubMed. Retrieved January 23, 2026, from [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. (2010). PubMed. Retrieved January 23, 2026, from [Link]

-

Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

General structure of pyrrolidine derivatives and compound 15 being most active, synthesized by El Khatabi et al.. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Retrieved January 23, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. Retrieved January 23, 2026, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of β-aminopyrrolidine containing peptides as β-amyloid aggregation inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Methodological & Application

Introduction: The Strategic Value of the (4R)-4-Aminopyrrolidin-2-one Scaffold

An In-Depth Technical Guide to the Synthesis of Derivatives from (4R)-4-Aminopyrrolidin-2-one Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine nucleus is a cornerstone in medicinal chemistry, ranking as one of the most prevalent five-membered nitrogen-containing heterocycles in FDA-approved drugs.[1][2] Its rigid, three-dimensional structure provides a reliable scaffold for orienting functional groups in space to achieve precise interactions with biological targets. The chiral nature of many pyrrolidine-based building blocks is particularly crucial, as stereospecificity is often a key determinant of a drug's efficacy and safety profile.[3][4][5]

(4R)-4-Aminopyrrolidin-2-one, a chiral lactam, is a highly valuable starting material for the synthesis of a diverse array of derivatives. The primary amino group at the C4 position serves as a versatile synthetic handle for introducing a wide range of functionalities through common and robust chemical transformations. This guide provides detailed protocols and the underlying chemical principles for three key synthetic pathways: N-acylation to form amides, urea synthesis, and N-alkylation via reductive amination.

The commercially available starting material is typically the dihydrochloride salt. This form enhances stability and shelf-life but necessitates a neutralization step in situ to liberate the free amine for subsequent reactions. This is a critical first step in nearly all synthetic procedures involving this reagent.

Safety and Handling

Working with (4R)-4-Aminopyrrolidin-2-one dihydrochloride and its associated reagents requires adherence to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: The dihydrochloride salt is a solid that can be irritating to the skin, eyes, and respiratory tract.[6] Handle in a well-ventilated area or a chemical fume hood.[7] Avoid inhalation of dust.

-

Reagents: Many reagents used in these syntheses, such as coupling agents, acyl chlorides, and isocyanates, are toxic, corrosive, or moisture-sensitive.[8][9][10] Consult the Safety Data Sheet (SDS) for each specific reagent before use.

-

Storage: Store the starting material in a tightly sealed container in a cool, dry place.[7]

Part 1: N-Acylation for Amide Bond Formation

The amide bond is arguably the most common functional group in pharmaceuticals, forming the backbone of peptides and appearing in a vast number of small molecule drugs.[11] Its synthesis from (4R)-4-Aminopyrrolidin-2-one involves the coupling of its primary amine with a carboxylic acid. This reaction is not spontaneous and requires the "activation" of the carboxylic acid to make it more electrophilic.[12]

Protocol 1.1: Standard Amide Coupling with EDC and HOBt

This is the most common and versatile method for forming amide bonds under mild conditions. The mechanism involves the activation of the carboxylic acid by a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. The addition of an auxiliary nucleophile, 1-Hydroxybenzotriazole (HOBt), traps the activated acid as an HOBt-ester, which is more stable but still highly reactive towards amines, thereby minimizing side products and preserving stereochemical integrity.[11][13][14]

Detailed Step-by-Step Methodology:

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the acid in an appropriate aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), ~0.1 M concentration).

-

Activation: Add HOBt (1.1 eq) and EDC hydrochloride (1.1 eq) to the solution. Stir at room temperature for 15-30 minutes. The solution may become cloudy.

-

Amine Addition: In a separate flask, dissolve (4R)-4-Aminopyrrolidin-2-one dihydrochloride (1.0 eq) in the same solvent. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.2 eq), to neutralize the dihydrochloride and liberate the free amine.

-

Coupling: Add the solution of the free amine dropwise to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

-

Wash sequentially with a mild acid (e.g., 1 M HCl or 5% citric acid solution) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure amide derivative.

| Parameter | Typical Condition | Causality/Rationale |

| Solvent | DCM, DMF, Acetonitrile | Aprotic solvents that solubilize reagents without participating in the reaction. |

| Base | DIPEA, Et₃N | Sterically hindered, non-nucleophilic bases that neutralize HCl salts without competing with the primary amine. |

| Temperature | 0 °C to Room Temp. | Mild conditions to prevent side reactions and racemization. |

| Stoichiometry | ~1:1.1:1.1 (Amine:EDC:HOBt) | A slight excess of coupling reagents ensures complete activation of the carboxylic acid. |

| Reaction Time | 12-24 hours | Sufficient time for slow but clean conversion to the amide product. |

Protocol 1.2: Acylation with Acyl Chlorides

Using an acyl chloride is a more traditional and highly reactive method for acylation.[12] It is suitable for robust substrates and when the corresponding acyl chloride is readily available. The reaction is fast but generates HCl as a byproduct, which must be neutralized by a base to prevent protonation of the reacting amine.

Detailed Step-by-Step Methodology:

-

Amine Preparation: Dissolve (4R)-4-Aminopyrrolidin-2-one dihydrochloride (1.0 eq) in DCM. Add a non-nucleophilic base (e.g., Et₃N, 3.0 eq) and cool the mixture to 0 °C in an ice bath. The extra equivalent of base is to neutralize the HCl generated during the reaction.

-

Acyl Chloride Addition: Add the acyl chloride (1.05 eq) dropwise to the stirred amine solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography as described previously.

Part 2: Synthesis of Urea Derivatives

Urea functionalities are important in drug design, often acting as bioisosteres for amides or participating in key hydrogen bonding interactions with target proteins.[15] They are readily synthesized from the primary amine of (4R)-4-aminopyrrolidin-2-one.

Protocol 2.1: Reaction with Isocyanates

The most direct method for urea synthesis is the reaction of the amine with an isocyanate. This reaction is typically fast, high-yielding, and requires no additional coupling reagents.[16]

Detailed Step-by-Step Methodology:

-

Amine Preparation: Prepare the free amine from (4R)-4-Aminopyrrolidin-2-one dihydrochloride (1.0 eq) using a base (2.2 eq of DIPEA or Et₃N) in a suitable aprotic solvent like DCM or THF.

-

Isocyanate Addition: Add the desired isocyanate (1.0 eq) dropwise to the amine solution at room temperature. The reaction can be exothermic; for reactive isocyanates, cooling to 0 °C is recommended.

-

Reaction: Stir at room temperature for 1-3 hours. Monitor completion by TLC. The product often precipitates from the solution.

-

Work-up: If a precipitate forms, it can be collected by filtration and washed with a cold solvent (like diethyl ether) to remove impurities. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Protocol 2.2: Two-Step Synthesis via Activated Carbamates

When isocyanates are unstable, toxic, or not commercially available, a two-step approach using a more stable carbonyl source can be employed.[17][18] One such method involves reacting the amine with an activated carbamate, like a 4-nitrophenyl carbamate, which is prepared from an amine and 4-nitrophenylchloroformate.[18]

Detailed Step-by-Step Methodology:

-

Amine Preparation: Generate the free amine of (4R)-4-Aminopyrrolidin-2-one (1.0 eq) as described previously.

-

Coupling: Add the pre-formed N-substituted 4-nitrophenyl carbamate (1.0 eq) to the amine solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC).

-

Work-up: Dilute the reaction with a suitable solvent and wash with aqueous NaOH solution (to remove the 4-nitrophenol byproduct), water, and brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting urea derivative by column chromatography or recrystallization.

| Method Comparison | Reaction with Isocyanate | Reaction with Activated Carbamate |

| Speed | Fast (1-3 hours) | Slower (several hours to overnight) |

| Reagents | Isocyanates can be toxic/moisture-sensitive | Carbamates are generally stable solids |

| Byproducts | None | 4-nitrophenol (must be removed) |

| Generality | High, for available isocyanates | High, for available primary/secondary amines |

Part 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly controlled method for forming C-N bonds.[19] It avoids the common problem of over-alkylation seen with direct alkylation using alkyl halides. The process involves the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[20][21]

Protocol 3.1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for most modern reductive aminations. It is mild, tolerant of many functional groups, and does not reduce the starting aldehyde or ketone under the reaction conditions, which minimizes side reactions.[22]

Detailed Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve (4R)-4-Aminopyrrolidin-2-one dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).[22]

-

Imine Formation: Add a small amount of acetic acid (0.1-1.0 eq) as a catalyst to promote imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may cause gas evolution.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

| Reagent | Role | Rationale |

| Aldehyde/Ketone | Electrophile | Forms the C=N bond of the imine intermediate. |

| Acetic Acid | Catalyst | Protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine. |

| NaBH(OAc)₃ (STAB) | Reducing Agent | Selectively reduces the iminium ion intermediate over the starting carbonyl compound.[22] |

| DCE/THF | Solvent | Aprotic solvents that are compatible with the reducing agent and effectively dissolve reagents. |

Part 4: Characterization of Synthesized Derivatives

Confirmation of the successful synthesis and purity of the derivatives is essential. A combination of standard analytical techniques should be employed.

| Technique | Expected Observations for Successful Derivatization |

| ¹H NMR | Appearance of new signals corresponding to the added moiety (e.g., aromatic protons from a benzoyl group, a new CH₂ group from N-benzylation). A downfield shift of the C4 proton is also expected. Appearance of a new N-H proton signal for amides and ureas. |

| ¹³C NMR | Appearance of new carbon signals, including a new carbonyl signal for amides (~165-175 ppm) or ureas (~155-165 ppm).[23] |

| FT-IR | Disappearance of the primary amine N-H stretching bands (~3300-3400 cm⁻¹). Appearance of a strong amide C=O stretch (~1650 cm⁻¹) or urea C=O stretch (~1630 cm⁻¹).[23] A secondary amine N-H stretch (~3300 cm⁻¹) will be present in the products. |

| Mass Spec (LC-MS/HRMS) | The molecular ion peak ([M+H]⁺) will correspond to the calculated mass of the expected product, confirming the addition of the new substituent. |

| Melting Point | A sharp melting point for a crystalline solid indicates high purity.[24] |

The structural and stereochemical integrity of these derivatives can be further confirmed by advanced techniques like 2D NMR spectroscopy and single-crystal X-ray diffraction.[25][26]

References

-

Monn, J. A., Valli, M. J., Johnson, B. G., Salhoff, C. R., Wright, R. A., Howe, T., Bond, A., Lodge, D., Spangle, L. A., Paschal, J. W., Campbell, J. B., Griffey, K., Tizzano, J. P., & Schoepp, D. D. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990–3000. [Link]

-

Asymmetric Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35. [Link]

-

Scotti, L., Scotti, M. T., & da Silva, M. S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Topics in Medicinal Chemistry, 21(23), 2084-2104. [Link]

-

de Figueiredo, R. M., & Christmann, M. (2017). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC medicinal chemistry, 8(3), 235-248. [Link]

-

Sipos, G., Kégl, T., & Kégl, M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(18), 4296. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Zhuravlev, A. V., & Churakov, A. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6653. [Link]

-

Li, S., Liu, Z., & Zhang, D. (2018). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 23(11), 2998. [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Foley, D. J., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Combinatorial Science, 23(1), 38-44. [Link]

-

Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron letters, 42(50), 8947-8949. [Link]

-

ResearchGate. (n.d.). Natural and synthetic compounds showing chiral pyrrolidine, piperidine... [Link]

-

Chusov, D., & Kurpichenko, A. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5928-5931. [Link]

-

ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (2025). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. [Link]

-

ResearchGate. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Chemspace. (n.d.). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. [Link]

-

CORE. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives... [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidinones derivatives 4 via one-pot MCR. [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

El-Faham, A., et al. (2020). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 10(49), 29331-29342. [Link]

-

Al-Masoudi, N. A., et al. (2022). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Pharmaceutical Negative Results, 13(3), 639-646. [Link]

-

Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 72, 153036. [Link]

-

Wsól, A., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives... Forensic Toxicology, 36(1), 195-206. [Link]

-

ChemRxiv. (2021). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

Khan, A., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(8), 1011. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. hepatochem.com [hepatochem.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 18. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 19. Reductive amination - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 23. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Application Note: A Robust Protocol for the N-acylation of (4R)-4-Aminopyrrolidin-2-one

Abstract

This document provides a detailed, field-tested protocol for the N-acylation of (4R)-4-aminopyrrolidin-2-one, a critical chiral building block in modern medicinal chemistry. N-acylated derivatives of this scaffold are pivotal in the development of various therapeutic agents, most notably as core components of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction and Scientific Context

(4R)-4-Aminopyrrolidin-2-one is a valuable chiral intermediate due to its rigid, stereochemically defined structure. The primary amine at the C4 position provides a versatile handle for chemical modification, with N-acylation being the most common and synthetically important transformation. The resulting N-acyl amides are key pharmacophores in a range of biologically active molecules.